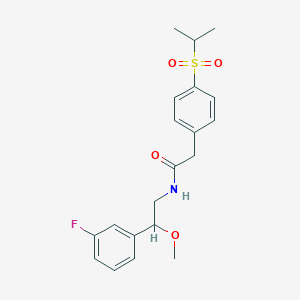

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, also known as Fimasartan, is a non-peptide angiotensin II receptor antagonist that is used in the treatment of hypertension. It was developed by Boryung Pharmaceutical Co., Ltd. and was approved by the Korean Food and Drug Administration in 2010. Fimasartan has gained attention in the scientific community due to its potential therapeutic effects and mechanism of action.

Wissenschaftliche Forschungsanwendungen

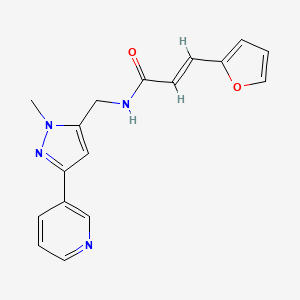

Radioligands for Peripheral Benzodiazepine Receptors

A study synthesized and evaluated compounds including N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide as potent radioligands for peripheral benzodiazepine receptors (PBR) (Zhang et al., 2003). These compounds showed high radioactivity in regions of the rat brain with the highest PBR density, highlighting their potential in brain imaging and neurological research.

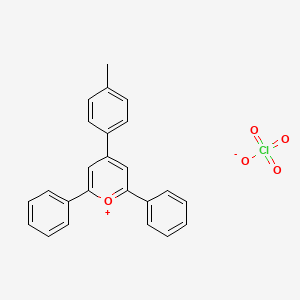

Synthesis of Azo Disperse Dyes

The hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, was optimized using a novel Pd/C catalyst (Zhang Qun-feng, 2008). This advancement in green synthesis contributes to the sustainable production of dyes in the textile industry.

Metabolism of Chloroacetamide Herbicides

Research on the comparative metabolism of chloroacetamide herbicides, including 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide, in human and rat liver microsomes was conducted (Coleman et al., 2000). This study provides insights into the biotransformation pathways of these herbicides, crucial for understanding their environmental and health impacts.

Imaging the Translocator Protein with PET

The study of [18F]DPA-714, which includes compounds like N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, was important for PET imaging of the translocator protein (18 kDa) (Dollé et al., 2008). These compounds offer potential tools for diagnosing and studying neurodegenerative diseases.

Acetylation in Antimalarial Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was studied (Magadum & Yadav, 2018). This research contributes to the field of pharmaceutical synthesis, especially in the development of antimalarial medications.

Detection of Metabolites in Prostate Cancer Treatment

The detection of new N-oxidized metabolites of flutamide, like N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, in human liver microsomes and urine of prostate cancer patients was explored (Goda et al., 2006). This research aids in understanding the metabolic pathways of drugs used in cancer therapy.

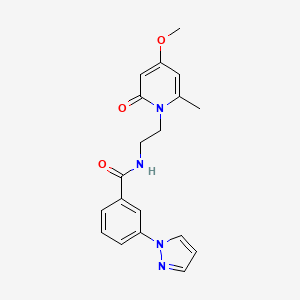

Structure and Properties of Salt and Inclusion Compounds

A study on the structural aspects of amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, shed light on their properties and potential applications (Karmakar et al., 2007). This research contributes to the field of materials science and chemistry.

Polymer Synthesis and Stereochemistry

Research on the synthesis and stereochemistry of polymeric derivatives of 4-methoxyphenylacetic acid, such as N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide, has implications for developing new materials with potential medical applications (Román & Gallardo, 1992).

Detection in Natural Water

The analysis and detection of herbicides like dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) in natural water were investigated (Zimmerman et al., 2002). This research is crucial for environmental monitoring and ensuring water safety.

Eigenschaften

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO4S/c1-14(2)27(24,25)18-9-7-15(8-10-18)11-20(23)22-13-19(26-3)16-5-4-6-17(21)12-16/h4-10,12,14,19H,11,13H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZGLIKKMYSWSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CC(=CC=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2935261.png)

![[(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2935279.png)

![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2935280.png)